Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical And Chemical Properties Analysis
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a white to light yellow to yellow powder or crystals . The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis and Chemical Behavior
- Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is involved in the synthesis of various compounds. For instance, it is used in the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in reactions (Sheng, Fan, & Wu, 2014).
- The compound's electrochemical behavior has been studied, revealing insights into its reduction and dimer products, which follow an ECE mechanism (electron - chemical step - electron) (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Pharmaceutical Research
- In pharmaceutical research, derivatives of benzothiophene, like methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, have been synthesized and investigated for their antitumor activity. Some derivatives showed significant potential in inhibiting the in vitro growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).
Organic Chemistry and Catalysis
- This compound is utilized in organic chemistry for carboxylation reactions, demonstrating compatibility with various functional groups, including methyl, methoxy, halo, cyano, amide, and keto moieties (Shigeno, Hanasaka, Sasaki, Nozawa‐Kumada, & Kondo, 2019).
Structural and Chemical Analysis
- Structural analysis of related benzothiophene compounds, like 1-benzothiophene-2-carboxylic acid, has been performed using X-ray diffraction, DFT-D calculations, and Hirshfeld surface analysis. These studies help in understanding the pharmacological activities of these compounds (Dugarte-Dugarte, van de Streek, Diaz de Delgado, Rafalska-Lasocha, & Delgado, 2021).
Safety And Hazards
“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to handle it with protective gloves, eye protection, and face protection .
properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUCBUPABCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594801 | |
Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
CAS RN |
863118-41-6 | |
Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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